Product packaging for 1-Ethynyl-3-azabicyclo[3.1.0]hexane(Cat. No.:)

1-Ethynyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B14888507
M. Wt: 107.15 g/mol
InChI Key: AFTJJOBLQKEHAM-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Organic Chemistry

Bridged bicyclic nitrogen heterocycles are complex, three-dimensional structures that have garnered significant attention in medicinal chemistry and drug discovery. nih.gov Their rigid frameworks positively influence the pharmacokinetic profiles of potential drug candidates by enhancing metabolic stability and reducing lipophilicity. nih.gov Nitrogen-containing heterocycles are fundamental components of life, forming the core of natural products like alkaloids, vitamins, and antibiotics. rsc.orgnih.gov In fact, approximately 60% of unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle, underscoring their importance in pharmaceutical design. rsc.org

The introduction of bridged systems into a molecule enforces a specific spatial arrangement of substituents, which can lead to improved binding interactions with biological targets such as enzymes. nih.govbldpharm.com This strategy of conformational restriction is of high interest to medicinal chemists as it helps to overcome the entropic penalties associated with ligand-receptor binding, thereby improving the potency of a ligand. bldpharm.com By providing a three-dimensionally rich and conformationally constrained structure, these scaffolds serve as valuable tools for "escaping flatland"—a concept in drug design that moves away from planar aromatic structures towards more complex, saturated systems. bldpharm.com

Conformational Restriction and Structural Features of the 3-Azabicyclo[3.1.0]hexane Motif

The 3-azabicyclo[3.1.0]hexane scaffold is a prominent member of the bridged bicyclic heterocycle family. rsc.orgnih.gov It is characterized by the fusion of a pyrrolidine (B122466) ring with a cyclopropane (B1198618) ring, resulting in a conformationally constrained bicyclic system. rsc.orggoogle.com This inherent rigidity makes it an attractive isostere for the more flexible piperidine (B6355638) ring, a common motif in bioactive compounds. rsc.orgscispace.com The defined structure of the 3-azabicyclo[3.1.0]hexane core allows for the precise positioning of functional groups in three-dimensional space, a critical feature for optimizing interactions with biological targets. nih.gov

The fusion of the two rings creates at least two chiral centers at the bridgehead positions (C1 and C5), leading to a "cis" disposition of the substituents where groups are on the same face of the bicyclic system. google.com The five-membered ring of the 3-azabicyclo[3.1.0]hexane system can adopt different conformations, primarily described as "boat" and "chair" forms. rsc.orgrsc.org The preferred conformation is influenced by the nature and stereochemistry of the substituents attached to the bicyclic core. For instance, studies on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have shown through NMR spectroscopy and X-ray analysis that while some diastereomers favor a chair conformation, others preferentially adopt a boat conformation. rsc.orgrsc.org This conformational behavior is a key structural feature that medicinal chemists can exploit in drug design. nih.gov

Overview of 1-Ethynyl-3-azabicyclo[3.1.0]hexane as a Versatile Synthetic Building Block

This compound is a specialized derivative of the core scaffold that incorporates a reactive ethynyl (B1212043) (alkyne) group at one of the bridgehead positions. This functional group significantly enhances the synthetic utility of the molecule, positioning it as a versatile building block for the construction of more complex chemical entities. The alkyne moiety can participate in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions such as Sonogashira coupling.

The synthesis of molecules containing this scaffold often involves multi-step sequences. For example, the creation of a related analogue, 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one, was achieved through the addition of an ethynyl group to a dione (B5365651) precursor using ethynylmagnesium bromide. thieme-connect.comthieme-connect.com The parent compound, this compound, is often handled and sold as its hydrochloride salt or with the nitrogen atom protected, for instance, as a tert-butyl carbamate (B1207046) (Boc-protected). sigmaaldrich.comchemscene.comsynthonix.comsigmaaldrich.com This protection strategy facilitates its storage and use in subsequent synthetic steps. The combination of the rigid, three-dimensional azabicyclic core and the synthetically versatile alkyne handle makes this compound a valuable intermediate in the synthesis of novel compounds, particularly in the pharmaceutical industry. acs.org

Physicochemical Data for this compound Derivatives

The following table summarizes key identifying and structural information for this compound hydrochloride and its common Boc-protected intermediate.

Property(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride sigmaaldrich.comsigmaaldrich.comtert-Butyl this compound-3-carboxylate chemscene.comsynthonix.com
CAS Number 2490355-54-71936077-76-7
Molecular Formula C₇H₉N · HClC₁₂H₁₇NO₂
Molecular Weight 143.62 g/mol 207.27 g/mol
IUPAC Name (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-ethynyl-, 1,1-dimethylethyl ester
InChI Key YFCVZODUGSBUGT-JWOPXBRZSA-NNot Available
Physical Form PowderNot Available

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B14888507 1-Ethynyl-3-azabicyclo[3.1.0]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

1-ethynyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H9N/c1-2-7-3-6(7)4-8-5-7/h1,6,8H,3-5H2

InChI Key

AFTJJOBLQKEHAM-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC1CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethynyl 3 Azabicyclo 3.1.0 Hexane and Its Derivatives

Strategies for the Construction of the 3-Azabicyclo[3.1.0]hexane Core

The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has been approached through various innovative catalytic methods. These strategies can be broadly categorized into intramolecular cyclopropanation reactions of acyclic precursors and cycloaddition reactions for ring assembly. nih.govresearchgate.net

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation represents a powerful and direct method for forging the bicyclic framework from appropriately functionalized acyclic starting materials. This subsection explores several metal-catalyzed approaches that leverage different reactive intermediates and starting materials.

The metal-catalyzed oxidative cyclization of 1,6-enynes, which are substrates containing both an alkene and an alkyne tethered by a nitrogen atom, has emerged as a potent strategy for constructing the 3-azabicyclo[3.1.0]hexane core. rsc.orgnih.gov Various transition metals, including gold and silver, have been shown to effectively catalyze this transformation.

A simple and efficient method utilizing a silver(I) catalyst has been developed for the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. nih.gov This process allows for the formation of multiple chemical bonds in a single step under mild air conditions, using 20 mol % of a silver(I) catalyst. The reaction is highly atom-economical as it avoids the need for external oxidants and provides good to excellent yields. Preliminary mechanistic studies suggest the involvement of an uncommon silver carbenoid intermediate in this process. nih.gov

Gold-catalyzed intramolecular oxidative cyclopropanation of 1,6-enynes has also been reported as an effective method. bohrium.com These reactions highlight the versatility of transition metal catalysis in accessing the valuable 3-azabicyclo[3.1.0]hexane framework from readily available enyne precursors. bohrium.comresearchgate.net

A novel and highly stereoselective approach for the synthesis of the 3-azabicyclo[3.1.0]hexane framework involves the palladium(0)-catalyzed cyclopropanation of allenenes. acs.orgnih.gov Allenenes, which are molecules containing both an allene (B1206475) and an alkene moiety, can undergo a divergent cyclization pathway depending on the reaction conditions.

While treatment of N-(1-alkyl-2,3-butadienyl)-N-allylsulfonamide with an aryl halide and potassium carbonate in the presence of a Pd(PPh₃)₄ catalyst typically yields 2,3-cis-pyrrolidines, a switch in reactivity is observed with a different catalytic system. nih.govacs.org By using a catalytic amount of Pd₂(dba)₃·CHCl₃ in the presence of allyl methyl carbonate in acetonitrile (B52724) (MeCN), the same allenenes undergo cyclization to stereoselectively form the 3-azabicyclo[3.1.0]hexane skeleton in moderate to good yields. acs.orgnih.govresearchgate.net

This unusual cyclopropanation is highly dependent on the choice of the palladium catalyst and additives, demonstrating a controllable divergence in the cyclization of allenenes. nih.gov

Table 1: Palladium(0)-Catalyzed Cyclopropanation of Allenene 6

EntryCatalyst (mol %)AdditiveSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)Allyl carbonateDioxane1000
2Pd₂(dba)₃·CHCl₃ (2.5)Allyl carbonateMeCN8068
3Pd(OAc)₂ (5) / PPh₃ (20)Allyl carbonateMeCN8045
4Pd₂(dba)₃·CHCl₃ (2.5)Allyl methyl carbonateTHF6555

Data sourced from a study on the novel synthesis of 3-azabicyclo[3.1.0]hexanes. acs.org

A facile synthetic method for constructing the 3-azabicyclo[3.1.0]hexane backbone utilizes a copper-catalyzed tandem Michael addition and oxidative carbanion cyclization. researchgate.net This reaction occurs between allenes and allylamines in the presence of a copper catalyst system under air.

The proposed mechanism initiates with a Michael addition of the allylamine (B125299) to the allene, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.net This process affords the desired 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields, ranging from 42% to 85%. The reaction demonstrates good functional group tolerance and represents an efficient route to potentially bioactive molecules. researchgate.net

Table 2: Substrate Scope for Copper-Mediated Cyclization

Allylamine Substituent (R¹)Allenes Substituent (R²)Product Yield (%)
TsPh85
Ts4-Me-Ph81
Ts4-Cl-Ph75
BocPh62
BnPh42

Data adapted from a study on the construction of the 3-azabicyclo[3.1.0]hexane backbone. researchgate.net

Rhodium-catalyzed intramolecular cyclopropanation of alkenes using alkylcarbenes provides a rapid and efficient route to azabicyclo[3.1.0]hexanes. rsc.orgresearchgate.netrsc.org Alkylcarbenes, which are typically more reactive and less explored than acceptor carbenes, can be generated in situ from sources like 2,4,6-triisopropylbenzenesulfonylhydrazones (Trisylhydrazones).

Using Rh₂(esp)₂ as the catalyst, alkyl diazomethanes generated in situ undergo intramolecular cyclopropanation with tethered alkenes to afford the corresponding azabicyclo[3.1.0]hexanes in good to high yields under mild conditions. rsc.orgresearchgate.net This method is synthetically valuable as the arenesulfonylhydrazone precursors are readily prepared from carbonyl compounds. Furthermore, tailored CpxRhIII catalysts have been used to promote the alkenyl C–H functionalization of N-enoxysuccinimides, engaging in a rare cis-cyclopropanation to access highly substituted 3-azabicyclo[3.1.0]hexanes after a subsequent cyclization step. acs.org

[3+2] Cycloaddition Reactions for Ring Assembly

[3+2] Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct five-membered rings with high regio- and stereocontrol. This strategy has been effectively applied to the synthesis of the 3-azabicyclo[3.1.0]hexane core, often by reacting a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). nih.govresearchgate.net

A prevalent approach involves the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. beilstein-journals.orgacs.org Azomethine ylides can be generated in situ from various precursors, such as the reaction of α-amino acids with carbonyl compounds like isatins or ninhydrin. acs.orgthieme-connect.com

When these in situ-generated azomethine ylides are trapped with cyclopropenes, they undergo a [3+2] cycloaddition to form complex spirocyclic 3-azabicyclo[3.1.0]hexane derivatives in moderate to good yields with high diastereoselectivity. beilstein-journals.orgnih.gov This method allows for significant molecular complexity to be generated in a single step. For instance, a one-pot, three-component reaction of isatins, α-amino acids, and cyclopropenes has been successfully employed to prepare 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. acs.org The reaction tolerates a range of substituents on each component, providing a versatile entry into diverse and densely functionalized bicyclic systems. beilstein-journals.orgacs.orgnih.gov

Photochemical Decomposition of Pyrazolines

A notable method for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton involves the photochemical decomposition of pyrazolines. beilstein-archives.orgresearchgate.net This approach is advantageous due to its operational simplicity and the use of mild reaction conditions. beilstein-archives.org The process typically begins with a [3+2] cycloaddition reaction between a diazo compound and an alkene, such as a maleimide (B117702) derivative, to form a pyrazoline intermediate. beilstein-archives.org Subsequent photolysis of the pyrazoline induces the extrusion of nitrogen gas, leading to the formation of a 1,3-biradical species. This biradical then undergoes recombination to yield the desired cyclopropane (B1198618) ring of the 3-azabicyclo[3.1.0]hexane system. beilstein-archives.orgdntb.gov.ua

A practical application of this methodology is the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives. beilstein-archives.orgrsc.org In this process, commercially available maleimides react with in situ generated difluoromethyl diazomethane (B1218177) to form the corresponding CHF2-substituted pyrazolines. beilstein-archives.orgdntb.gov.ua The photochemical decomposition of these intermediates proceeds efficiently, providing the target compounds in moderate to excellent yields. beilstein-archives.orgresearchgate.net An important feature of this method is that it often produces diastereoisomers that can be readily separated by silica (B1680970) gel chromatography. beilstein-archives.org

A plausible mechanism for this transformation involves the initial [3+2] cycloaddition to form the pyrazoline, followed by the photochemical denitrogenation. beilstein-archives.org The photolysis is believed to proceed through a stepwise cleavage of the two C-N bonds of the pyrazoline ring, generating the 1,3-biradical, which then collapses to form the two diastereomeric cyclopropane products. beilstein-archives.orgdntb.gov.ua

Table 1: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes via Photochemical Decomposition

Maleimide ReactantProduct(s)Yield (%)Diastereomeric RatioReference
1-Benzyl-1H-pyrrole-2,5-dione3-Benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione51 (thermal), 39 (photochemical, two steps)Not specified beilstein-archives.orgrsc.org
N-(n-propyl)maleimide6-(Difluoromethyl)-3-(n-propyl)-3-azabicyclo[3.1.0]hexane-2,4-dione7168:32 beilstein-journals.org
Reactions of Functionalized Maleimide Derivatives with One-Carbon Donors

The reaction of functionalized maleimide derivatives with one-carbon donors represents another key strategy for the construction of the 3-azabicyclo[3.1.0]hexane core. dntb.gov.uachim.it This intermolecular [2+1] fused-annulation reaction involves the formal insertion of a single carbon atom to form the cyclopropane ring. dntb.gov.uachim.it Various sources for the one-carbon donor have been successfully employed, including substituted diazomethanes, which are frequently generated in situ. dntb.gov.ua

This approach is exemplified by the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. wikipedia.org N-tosylhydrazones serve as precursors to diazo compounds, which then react with the maleimide double bond. This method is notable for its high yields and diastereoselectivities, and it has been successfully applied on a gram scale. wikipedia.org The resulting major diastereoisomers are typically separable by column chromatography. wikipedia.org

The Corey-Chaykovsky reaction, which utilizes sulfur ylides as the one-carbon donor, is another relevant transformation in this category, although less commonly reported for the direct synthesis of 3-azabicyclo[3.1.0]hexanes from maleimides. The fundamental principle of adding a methylene (B1212753) group across the double bond of the maleimide remains a viable synthetic strategy.

Table 2: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives from Maleimides and One-Carbon Donors

MaleimideOne-Carbon Donor SourceCatalyst/ConditionsProductYield (%)Reference
Various N-substituted maleimidesN-TosylhydrazonesPalladium catalystCorresponding 3-azabicyclo[3.1.0]hexane-2,4-dionesHigh wikipedia.org
1-Benzyl-1H-pyrrole-2,5-dioneIn situ generated CF2H(CH3)CHN2Photochemical3-Benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione39 (two steps) beilstein-archives.orgrsc.org
1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles is a powerful and widely utilized method for the synthesis of pyrrolidine-containing scaffolds, including the 3-azabicyclo[3.1.0]hexane system. This [3+2] cycloaddition approach is highly convergent and often proceeds with high stereoselectivity.

The use of cyclopropenes as dipolarophiles in reactions with azomethine ylides provides a direct and efficient route to the 3-azabicyclo[3.1.0]hexane framework. The high ring strain of cyclopropenes makes them highly reactive dipolarophiles. Azomethine ylides can be generated in situ from a variety of sources, most commonly from the condensation of an α-amino acid with a carbonyl compound, such as ninhydrin, alloxan, or isatin (B1672199) derivatives.

These multi-component reactions are highly atom-economical and can be performed under mild conditions. The reaction of a cyclopropene (B1174273) with an in situ generated azomethine ylide leads to the formation of the 3-azabicyclo[3.1.0]hexane skeleton with complete stereoselectivity in many cases. A broad range of both cyclopropene and α-amino acid starting materials are compatible with this protocol, allowing for the creation of diverse libraries of 3-azabicyclo[3.1.0]hexane derivatives.

The development of catalytic asymmetric versions of the azomethine ylide cycloaddition with cyclopropenes has enabled the enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. A significant breakthrough in this area was the use of a chiral copper(I) complex, specifically a Cu(CH3CN)4BF4/Ph-Phosferrox complex, to catalyze the desymmetrization of prochiral cyclopropenes.

This method allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives bearing up to five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer with excellent yields and high enantioselectivities (up to 99% ee). The reaction tolerates a variety of functional groups on the cyclopropene, such as esters, nitriles, and amides.

While many azomethine ylides are highly reactive and generated in situ, stable azomethine ylides can also be employed in these cycloadditions. nih.gov A prominent example is the N-protonated form of Ruhemann's purple (PRP), which is a stable, isolable azomethine ylide. nih.gov PRP demonstrates high reactivity towards a diverse range of cyclopropenes.

The reaction of PRP with both 3-substituted and 3,3-disubstituted cyclopropenes affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. nih.gov This method is also effective for trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. nih.gov The mechanism of these cycloadditions has been studied using DFT calculations, which indicate a HOMO(cyclopropene)-LUMO(ylide) controlled process. nih.gov

Table 3: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Azomethine Ylide Cycloaddition

Azomethine Ylide SourceCyclopropeneCatalyst/ConditionsProduct TypeYield (%)Enantiomeric Excess (%)Reference
Ninhydrin, Sarcosine1,2-DiphenylcyclopropeneMulti-component, mild conditionsSpiro[3-azabicyclo[3.1.0]hexane-2,2'-indene]HighN/A
Glycine methyl ester, Dimethyl 2-oxomalonateTrisubstituted CyclopropenesCu(CH3CN)4BF4/Ph-Phosferrox3-Azabicyclo[3.1.0]hexane with 5 stereocentersup to 9997 to >99
Protonated Ruhemann's Purple (PRP)1,2,3-TriphenylcyclopropeneAprotic solvents, 65 °CBis-spiro[indene-2,2'-bicyclo[3.1.0]hexane]up to 70N/A researchgate.net
Protonated Ruhemann's Purple (PRP)3-Ethyl-3-phenylcyclopropeneAprotic solventsBis-spiro[indene-2,2'-bicyclo[3.1.0]hexane]72N/A researchgate.net
[3+2] Annulation Reactions (e.g., α-purine-substituted acrylates with nitrones)

[3+2] Annulation reactions, which are a type of pericyclic reaction, provide another powerful tool for the construction of five-membered rings and can be applied to the synthesis of the 3-azabicyclo[3.1.0]hexane core, although direct examples leading to this specific scaffold are less common than for pyrrolidines. A relevant example of this type of transformation is the catalyst-free, highly regioselective, and diastereoselective [3+2] annulation of α-purine-substituted acrylates with nitrones. beilstein-archives.org This reaction leads to the formation of heterocyclic nucleoside analogues.

While this specific reaction yields isoxazolidine (B1194047) rings rather than the pyrrolidine (B122466) ring of the 3-azabicyclo[3.1.0]hexane system, the underlying principle of a [3+2] cycloaddition between a nitrone and an activated alkene is a valid strategy. The regiochemistry of nitrone cycloadditions is controlled by frontier molecular orbital interactions. For electron-poor olefins, the reaction is typically controlled by the HOMO(nitrone)-LUMO(dipolarophile) interaction. This methodology is noted for its excellent functional group tolerance and the use of mild, environmentally friendly reaction conditions. To adapt this to form the 3-azabicyclo[3.1.0]hexane core, a subsequent N-O bond cleavage and cyclization would be necessary, or a different three-atom component would be required.

Ring Annulation Strategies via Substituted Cyclopropanes

A prevalent strategy for constructing the 3-azabicyclo[3.1.0]hexane core involves the formation of the five-membered ring onto a pre-existing cyclopropane. colab.wsresearchgate.netrjsvd.com This approach leverages the unique reactivity of substituted cyclopropanes to build the desired bicyclic system.

One effective approach involves the derivatization of substituted cyclopropanes. mdpi.comresearchgate.netresearchgate.net This can include a variety of transformations that introduce the necessary functionality for subsequent ring closure to form the azabicyclic structure.

Tandem reactions involving the activation of a C(sp³)-H bond on a cyclopropane ring followed by alkenylation and amination represent a sophisticated method for constructing the 3-azabicyclo[3.1.0]hexane system. mdpi.comresearchgate.netresearchgate.net These reactions offer an atom-economical and efficient route to the desired products.

Intramolecular aminolysis is another key strategy for the synthesis of 3-azabicyclo[3.1.0]hexanes. mdpi.comresearchgate.netresearchgate.net This method typically involves a cyclopropane precursor bearing both an amine or a protected amine and a suitable leaving group or electrophilic center, which upon activation, undergoes ring closure to form the bicyclic amine. For instance, the treatment of 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium leads to the formation of 1-azabicyclo[3.1.0]hexane. nih.gov

The annulation of cyclopropane-cis-1,2-dicarboxylic acids and their derivatives, such as maleimides, provides a versatile entry to the 3-azabicyclo[3.1.0]hexane skeleton. nih.govacs.org For example, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been developed, affording a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. nih.gov This method has proven practical for the synthesis of compounds like the mu opioid receptor antagonist CP-866,087. nih.gov

A process for preparing racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate and its enantiomerically enriched salts has been developed starting from 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid. google.com

Base-Promoted Intramolecular Additions

Base-promoted intramolecular additions have emerged as a powerful tool for the synthesis of conformationally restricted and highly substituted 3-azabicyclo[3.1.0]hexanes. mdpi.comdntb.gov.uaresearchgate.net This strategy often involves the intramolecular cyclization of a suitably functionalized precursor, such as a vinyl cyclopropanecarboxamide. mdpi.comresearchgate.net For example, treatment of 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide with potassium tert-butoxide in DMF affords the corresponding 3-azabicyclo[3.1.0]hexan-2-one in good yield. mdpi.com This method has been shown to be applicable to a range of substrates. researchgate.net

SubstrateProductYield (%)Diastereomeric Ratio (dr)
1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamide1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one82N/A
Substrate 1iProduct 2i85ca 5:4
Substrate with an ethyl group on the cyclopropyl (B3062369) moietyProduct 2r81N/A

Catalytic C-H Activation Methodologies

Catalytic C-H activation has become a transformative strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. umich.edunih.govacs.org This approach has been successfully applied to the synthesis of functionalized 3-azabicyclo[3.1.0]hexane derivatives.

A notable example is the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of NF-κB inducing kinase (NIK). thieme-connect.comthieme-connect.com The synthesis of 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one was achieved through a route that involved a catalytic, enantioselective C-H activation step. thieme-connect.com This streamlined the synthesis and allowed for the preparation of multigram quantities of the target molecule. thieme-connect.comthieme-connect.com

Furthermore, a direct bridge-head selective C(sp³)-H borylation of bicyclic amines, including 3-azabicyclo[3.1.0]hexanes, has been developed using a cooperative iridium/aluminum catalysis. bohrium.com This methodology provides a pathway to enantioenriched bicyclic amine-derived alkyl boronates, which are versatile synthetic intermediates. bohrium.com

Palladium-catalyzed transannular C-H arylation reactions of azabicyclo[3.1.0]hexane derivatives have also been reported, with pyridine- and quinoline-carboxylate ligands proving effective in enhancing reaction rates and yields. nih.gov

Rhodium(III)-Catalyzed Alkenyl C-H Functionalization

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. nih.govsioc-journal.cn This methodology allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods. nih.govsioc-journal.cn

In the context of 3-azabicyclo[3.1.0]hexane synthesis, a notable application involves the rhodium(III)-catalyzed alkenyl C-H functionalization of N-enoxysuccinimides. acs.org This reaction, facilitated by a tailored CpxRhIII catalyst, engages in a rare cis-cyclopropanation with acrolein to produce disubstituted cis-cyclopropanes with high enantioselectivity and diastereoselectivity. acs.org This step is crucial as it establishes the key cyclopropane ring of the bicyclic system. The trivalent rhodium catalyst, with its d6 electron configuration, is highly electron-deficient, which imparts significant polarity to the C-Rh(III) bond formed during C-H activation. sioc-journal.cn This polarity allows the organorhodium intermediate to react with a variety of electrophiles. sioc-journal.cn

The general catalytic cycle for such transformations often begins with the coordination of the substrate to the rhodium center, followed by the activation of a C(sp³)–H bond. thieme-connect.com Subsequent insertion of a coupling partner, like an alkene, forms a rhodacycle intermediate, which then undergoes reductive elimination to yield the product and regenerate the active catalyst. thieme-connect.com

Integration into Streamlined Multi-Step Syntheses

The true power of modern synthetic methodologies lies in their ability to be seamlessly integrated into multi-step sequences, enabling the rapid construction of complex molecular architectures from simple precursors. The rhodium-catalyzed C-H functionalization is often a key step in such streamlined syntheses of 3-azabicyclo[3.1.0]hexane derivatives.

A prime example is a two-step protocol that begins with the aforementioned Rh(III)-catalyzed enantioselective C-H functionalization to form a disubstituted cis-cyclopropane. acs.org This intermediate then undergoes a subsequent cyclization reaction. Specifically, in the presence of a broad range of primary amines, a Cp*Ir(III) catalyst promotes an iterative aminative transfer hydrogenation, leading to the efficient and completely diastereoselective formation of a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. acs.org This sequential approach highlights the modularity and flexibility of transition-metal catalysis in building the 3-azabicyclo[3.1.0]hexane core.

Furthermore, palladium-catalyzed reactions have also been instrumental in multi-step syntheses. For instance, a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a direct route to 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. rsc.org This method has proven practical for the gram-scale synthesis of pharmaceutically relevant compounds. rsc.org Another strategy involves the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides, which forges a new C-N bond to create the bicyclic structure. rsc.org

These multi-step syntheses often leverage the unique reactivity of different transition metals to achieve specific transformations, ultimately leading to the desired complex product with high levels of control over stereochemistry and functionality.

Sequential and One-Pot Reaction Protocols

To enhance synthetic efficiency, researchers have focused on developing sequential and one-pot reactions. These protocols combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

Enantioselective One-Pot Allylic Substitution and Oxidative Cyclization

A significant advancement in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes is an enantioselective one-pot process starting from allyl carbonates and propargyl amines. researchgate.netdoi.org This method involves an initial amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate. researchgate.netdoi.org This intermediate then undergoes an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.netdoi.org

The success of this reaction hinges on the use of a specific chiral ligand, (P,R,R)-i-Pr-SPRIX, which is crucial for the cyclization step, affording the desired bicyclic compounds in high yields (up to 92%) and excellent enantiomeric excess (up to 90% ee). researchgate.netdoi.org This one-pot protocol is economically favorable as it condenses multiple bond-forming events, including the creation of a ring and a stereogenic center, into a limited number of operations. researchgate.net

Table 1: Enantioselective One-Pot Synthesis of 3-Azabicyclo[3.1.0]hexanes

Starting Materials Catalyst System Key Transformation Yield Enantiomeric Excess (ee) Reference
Iterative Aminative Transfer Hydrogenation Protocols

Transfer hydrogenation is a powerful technique in organic synthesis, and its application in an iterative manner provides an elegant route to complex nitrogen-containing heterocycles. acs.orgnih.gov A flexible two-step protocol for the synthesis of substituted 3-azabicyclo[3.1.0]hexanes utilizes this strategy effectively. acs.org

The process begins with a CpxRh(III)-catalyzed C-H activation and cis-cyclopropanation to create a dicarbonyl cis-cyclopropane intermediate. acs.org This intermediate is then subjected to an iterative aminative transfer hydrogenation catalyzed by a Cp*Ir(III) complex in the presence of various primary amines. acs.org This second step proceeds with complete diastereoselectivity to furnish a diverse array of substituted 3-azabicyclo[3.1.0]hexanes. acs.org The iridium-catalyzed process is crucial for the efficient and selective cyclization. researchgate.net

Multicomponent Strategies for Azabicyclo[3.1.0]hexane Formation

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the initial components. mdpi.com These strategies are prized for their efficiency and ability to rapidly generate molecular diversity. mdpi.com

For the synthesis of the 3-azabicyclo[3.1.0]hexane framework, multicomponent strategies offer a direct and atom-economical approach. One such strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org This method provides access to a wide range of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org Another innovative one-pot method for synthesizing cyclopropane-fused bicyclic amidines, which are precursors to 3-azabicyclo[n.1.0]alkane frameworks, utilizes an oxidative cyclization of a carbanion as the key step. researchgate.net This ketenimine-based approach is versatile and proceeds under mild conditions. researchgate.net

These multicomponent approaches exemplify the smart design of reactions to achieve complex molecular architectures in a single, efficient step.

Stereoselective Synthesis of 1-Ethynyl-3-azabicyclo[3.1.0]hexane and Enantiomeric Purity

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance. This is particularly true for the synthesis of this compound and its derivatives, where the creation of multiple stereocenters with high fidelity is a significant challenge.

Enantioselective synthesis of the 3-azabicyclo[3.1.0]hexane core has been successfully achieved through various catalytic systems. As previously mentioned, the one-pot synthesis utilizing a Pd-SPRIX catalyst system affords the bicyclic products with high enantioselectivity. doi.org The chiral ligand plays a critical role in controlling the stereochemical outcome of the oxidative cyclization step. researchgate.net

Another powerful strategy involves a Pd(0)-catalyzed enantioselective C-H functionalization. acs.org The use of a modular and bench-stable diazaphospholane ligand enables highly enantioselective cyclopropane C-H functionalization. acs.org The resulting chiral ketimine intermediate can then react with various nucleophiles in a diastereoselective manner, with the fused cyclopropane ring effectively guiding the approach of the nucleophile to create a quaternary stereocenter with high diastereocontrol. acs.org

Furthermore, the two-step protocol involving Rh(III)-catalyzed C-H activation followed by Ir(III)-catalyzed transfer hydrogenation provides excellent enantio- and diastereoselectivity in the formation of substituted 3-azabicyclo[3.1.0]hexanes. acs.org The choice of a tailored chiral Cp ligand on the rhodium catalyst is key to establishing the initial stereochemistry of the cyclopropane intermediate. acs.org

The enantiomeric purity of the final products is typically determined by chiral stationary phase High-Performance Liquid Chromatography (HPLC) analysis.

Chiral Catalysis in Asymmetric Construction

The absolute stereochemistry of the 3-azabicyclo[3.1.0]hexane core is critical for its biological function. Consequently, the development of catalytic asymmetric methods to control the formation of its stereogenic centers has been a major focus of synthetic research.

Palladium catalysis offers powerful and versatile methods for the enantioselective synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. One prominent strategy involves the asymmetric cyclization of 1,6-enynes. A Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation cascade of 1,6-enynes has been developed, which constructs the bicyclic system while forming three new C-C bonds and two adjacent quaternary stereocenters with high regio- and enantioselectivity. acs.org This method is compatible with various nucleophiles, including alcohols, amines, and water. acs.org

Another effective approach is the enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. In a one-pot synthesis, an organocatalyst promotes the initial formation of an N-allyl propargylamine, which then undergoes an in-situ oxidative cyclization catalyzed by a palladium complex with a chiral spiro bis(isoxazoline) (SPRIX) ligand. researchgate.net This process yields highly functionalized 3-azabicyclo[3.1.0]hexanes with excellent yields and enantiomeric excesses (ee). researchgate.net Furthermore, palladium catalysts have been employed for the diastereoselective cyclopropanation of maleimides using N-tosylhydrazones as carbene precursors, providing a practical route to various derivatives. beilstein-journals.org

Table 1: Palladium-Catalyzed Asymmetric Syntheses of 3-Azabicyclo[3.1.0]hexane Derivatives

Catalytic System Reaction Type Key Features Yield Enantioselectivity (ee) Reference
Pd(0) / Chiral Ligand Asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes Forms two rings and two quaternary stereocenters Good Excellent acs.org
Pd(II)-SPRIX / Oxidant One-pot allylic substitution and oxidative cyclization Forms bicyclic products from allyl carbonates and propargyl amines Up to 92% Up to 90% researchgate.net
Pd(OAc)₂ / Ligand Cyclopropanation of maleimides with N-tosylhydrazones High diastereoselectivity, practical route to antagonists High N/A (Diastereoselective) beilstein-journals.org

Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes represent a highly efficient and atom-economical method for constructing the 3-azabicyclo[3.1.0]hexane core. nih.gov This strategy allows for the desymmetrization of prochiral cyclopropenes, leading to complex products with multiple contiguous stereocenters in a single step.

Using a catalytic system composed of a copper salt, such as Cu(CH₃CN)₄BF₄, and a chiral ferrocenyl-based phosphine (B1218219) ligand (e.g., Ph-Phosferrox), a variety of 3-azabicyclo[3.1.0]hexane derivatives can be synthesized with exceptional yields and stereoselectivities. acs.orgthieme-connect.com These reactions have been shown to generate up to five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer with enantioselectivities often exceeding 97% ee. acs.orgthieme-connect.com The reaction tolerates a range of functional groups on the cyclopropene component. acs.orgthieme-connect.com Similarly, Cu(I) complexes with ligands like Fesulphos have been used to catalyze the [3+2] cycloaddition of azomethine ylides with azirines to produce related diazabicyclo[3.1.0]hexane structures with high enantiopurity. nih.govthieme-connect.com

Table 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions

Catalyst / Ligand Reactants Key Features Yield Enantioselectivity (ee) Reference
Cu(CH₃CN)₄BF₄ / Ph-Phosferrox Azomethine ylides + Trisubstituted Cyclopropenes Constructs five contiguous stereocenters Up to 99% 97 to >99% acs.orgthieme-connect.com
Cu(I) / (R)-Fesulphos Azomethine ylides + Azirines Forms diazabicyclo[3.1.0]hexanes with quaternary centers High Up to 98% thieme-connect.com

Rhodium(III) and Iridium(III) catalysts have enabled novel and flexible pathways to enantiomerically enriched 3-azabicyclo[3.1.0]hexanes. A two-step protocol utilizing both metals has proven highly effective. nih.gov The first step involves a C–H activation/cyclopropanation sequence where a chiral CpxRh(III) catalyst promotes the reaction between N-enoxysuccinimides and acrolein to form disubstituted cis-cyclopropanes with high diastereo- and enantioselectivity. nih.gov

In the second step, a Cp*Ir(III) catalyst facilitates a completely diastereoselective cyclization of these cis-cyclopropane dicarbonyl intermediates with a broad range of primary amines via an iterative aminative transfer hydrogenation process. nih.gov This modular approach provides access to a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. nih.gov Additionally, dirhodium(II) catalysts are effective for the diastereoselective cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates, a reaction that can be performed with very low catalyst loadings. rsc.org

Diastereoselective Synthesis and Control

Control over the relative stereochemistry, particularly the exo or endo orientation of substituents on the cyclopropane ring, is crucial. Dirhodium(II) catalysis has been instrumental in achieving high levels of diastereocontrol in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. rsc.org By carefully selecting the specific dirhodium(II) catalyst and subsequent hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylate can be selectively formed with high purity, often avoiding the need for chromatographic separation. rsc.org

Cascade reactions starting from acyclic precursors have also been developed to afford 3-azabicyclo[3.1.0]hexanes with different substituents at every position on the cyclopropane ring with good yields and diastereoselectivity. nih.gov The aforementioned copper-catalyzed 1,3-dipolar cycloadditions are also noted for their excellent diastereoselectivity, typically yielding a single diastereomer. acs.orgthieme-connect.com

Classical Resolution Techniques for Enantiomer Separation

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, classical resolution remains a viable and important technique. This approach involves the separation of a racemic mixture into its constituent enantiomers. The most common classical method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.

For more advanced separations, chromatographic techniques are employed. Chiral preparative supercritical fluid chromatography (SFC) has been successfully used to resolve racemic mixtures of key intermediates, such as 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one, on a gram scale to provide enantiomerically pure material (>99% ee). nih.gov

Strategic Introduction of the Ethynyl (B1212043) Moiety at the 1-Position

The direct and stereoselective installation of the ethynyl group at the C1 bridgehead carbon is the defining challenge in the synthesis of the target compound. Several strategies have been developed to achieve this transformation.

One of the most direct methods is the intramolecular alkynylcyclopropanation of olefins. A reaction catalyzed by bismuth(III) triflate (Bi(OTf)₃) effectively converts N-allyl ynamide precursors into 1-alkynyl-3-azabicyclo[3.1.0]hexanes stereoselectively. acs.org This method builds the bicyclic core and installs the C1-ethynyl group in a single, efficient step.

Another powerful approach involves the rhodium(II)-catalyzed decarbenation of 7-alkynyl-1,3,5-cycloheptatrienes, which serve as alkynyl carbene precursors. thieme-connect.comthieme-connect.com These reactive intermediates can be trapped by alkenes, such as N-protected pyrrolines, to generate the corresponding 1-alkynyl-3-azabicyclo[3.1.0]hexane derivatives. thieme-connect.comthieme-connect.com This method allows for the use of silyl-protected alkynyl groups, which can be deprotected in a subsequent step to reveal the terminal alkyne. thieme-connect.com

A different synthetic logic involves building the bicyclic core first and then introducing the ethynyl group. A reported synthesis of a derivative involves the treatment of a 2-azabicyclo[3.1.0]hexane-3,4-dione intermediate with ethynylmagnesium bromide. rsc.org The organometallic reagent adds to one of the ketone functionalities, directly installing the C4-hydroxy and C4-ethynyl groups, which after further transformations could lead to the desired C1-ethynyl scaffold. rsc.org

Table 3: Methods for Introducing the C1-Ethynyl Group

Method Catalyst / Reagent Precursor Key Features Reference
Intramolecular Alkynylcyclopropanation Bismuth(III) triflate (Bi(OTf)₃) N-allyl ynamide Stereoselective, direct formation of the target scaffold acs.org
Rh(II)-Catalyzed Decarbenation [Rh₂(TFA)₄] 7-Alkynyl-1,3,5-cycloheptatriene + Alkene Transfer of alkynyl carbene fragments thieme-connect.comthieme-connect.com
Nucleophilic Addition Ethynylmagnesium bromide 2-Azabicyclo[3.1.0]hexane-3,4-dione Direct ethynylation of a ketone precursor rsc.org

Synthesis of Ethynyl-Substituted Intermediates for Cyclization (e.g., 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one)

A more established strategy for the synthesis of ethynyl-substituted 3-azabicyclo[3.1.0]hexane derivatives involves the preparation of an ethynyl-containing precursor that is then cyclized to form the bicyclic system. A notable example is the synthesis of 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one. thieme-connect.com

The synthesis commences with the treatment of 2-methyl-2-azabicyclo[3.1.0]hexane-3,4-dione with an ethynylating agent, such as ethynylmagnesium bromide. This reaction proceeds via nucleophilic addition of the ethynyl group to one of the carbonyl carbons of the dione (B5365651), yielding the desired ethynyl-substituted hydroxy ketone.

A detailed procedure for the synthesis of 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one is presented in the following table. thieme-connect.com

Reactants Reagents and Conditions Product Yield Reference
2-Methyl-2-azabicyclo[3.1.0]hexane-3,4-dione1. Ethynylmagnesium bromide (0.5 M in THF), THF, -78 °C to 0 °C2. Saturated aq. NH₄Cl (quench)4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-oneNot explicitly stated thieme-connect.com

This ethynyl-substituted intermediate can then be utilized in further synthetic transformations. For instance, it has been coupled with aryl iodides via a Sonogashira reaction to generate more complex molecules. thieme-connect.com

Late-Stage Functionalization for Ethynyl Group Installation

Late-stage functionalization offers a powerful strategy for introducing an ethynyl group onto a pre-existing 3-azabicyclo[3.1.0]hexane scaffold. This approach is particularly valuable for the synthesis of compound libraries for drug discovery, as it allows for the diversification of a common intermediate at a late stage of the synthetic sequence. The Sonogashira cross-coupling reaction is a prominent method for achieving such transformations. acs.orgnih.gov

This strategy typically involves the preparation of a halo-substituted 3-azabicyclo[3.1.0]hexane derivative, which can then be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. A copper-free Sonogashira coupling protocol has also been developed, which can be advantageous in certain contexts. nih.govnih.gov

A relevant synthetic sequence involves the copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization of the nitrogen amide onto the alkyne. acs.orgnih.gov This sequence provides access to 4-(arylmethylene)-3-azabicyclo[3.1.0]hexan-2-ones, which can be further transformed. While this method does not directly yield this compound, it demonstrates the feasibility of using a halo-substituted cyclopropane precursor to construct the bicyclic system with a handle for subsequent functionalization.

The following table outlines a general scheme for the late-stage ethynylation of a hypothetical 1-halo-3-azabicyclo[3.1.0]hexane derivative via a Sonogashira coupling.

Reactant Coupling Partner Catalyst System Base Solvent Product Reference
1-Halo-3-azabicyclo[3.1.0]hexaneTerminal Alkyne (e.g., Trimethylsilylacetylene)Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, piperidine)Organic solvent (e.g., THF, DMF)This compound acs.org, nih.gov

The choice of protecting group on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane is crucial for the success of the coupling reaction and subsequent deprotection steps. The commercial availability of (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride suggests that such synthetic routes have been successfully implemented. sigmaaldrich.comsigmaaldrich.com

Chemical Reactivity and Advanced Transformations of 1 Ethynyl 3 Azabicyclo 3.1.0 Hexane

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne functionality of 1-ethynyl-3-azabicyclo[3.1.0]hexane is the primary site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The terminal ethynyl group of this compound readily participates in several types of these reactions.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. acs.org This reaction has been successfully applied to this compound and its derivatives for the synthesis of various compounds. acs.orgnih.govthieme-connect.com

In a notable application, a copper-free Sonogashira reaction at room temperature was developed using an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl (P2). acs.org This method proved effective for coupling the N-Boc protected this compound with aryl bromides, affording high yields of the desired products. acs.orgnih.gov For instance, the reaction of tert-butyl this compound-3-carboxylate with 1-bromo-3,5-dimethoxybenzene (B32327) in the presence of the P2 catalyst and a base yielded the coupled product in 75% yield after 2 hours. acs.orgnih.gov

The Sonogashira coupling has also been employed in the synthesis of inhibitors for NF-κB inducing kinase (NIK). thieme-connect.com In this synthesis, a derivative, 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one, was coupled with methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate using a Pd(PPh₃)₂Cl₂ catalyst. thieme-connect.com

Table 1: Examples of Sonogashira Coupling Reactions with this compound Derivatives

Alkyne Coupling Partner Catalyst System Product Yield (%) Reference
tert-Butyl this compound-3-carboxylate 1-Bromo-3,5-dimethoxybenzene [DTBNpP]Pd(crotyl)Cl, TMP, DMSO tert-Butyl 1-((3,5-dimethoxyphenyl)ethynyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 75 acs.orgnih.gov
4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one Methyl 1-(3-iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pd(PPh₃)₂Cl₂, Et₃N, DMSO Methyl 1-(3-{[(1R,4R,5S)-4-hydroxy-2-methyl-3-oxo-2-azabicyclo[3.1.0]hexan-4-yl]ethynyl}phenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Not specified thieme-connect.com

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods have been utilized to functionalize the 3-azabicyclo[3.1.0]hexane core. While direct Suzuki-Miyaura or Chan-Evans-Lam couplings on the ethynyl group of this compound are not explicitly detailed in the provided context, related transformations on the bicyclic scaffold are noteworthy. For example, Suzuki-Miyaura and Chan-Evans-Lam couplings have been successfully performed on tertiary trifluoroborate salts of 3-azabicyclo[3.1.0]hexanes to synthesize 1-heteroaryl-3-azabicyclo[3.1.0]hexanes. researchgate.netnih.govresearchgate.net This demonstrates the versatility of palladium and copper catalysis in modifying this important scaffold. researchgate.netnih.govresearchgate.net These methods allow for the introduction of aryl and heteroaryl groups, which are crucial for tuning the pharmacological properties of these molecules. nih.govresearchgate.net

Copper catalysis plays a significant role in the reactivity of the 3-azabicyclo[3.1.0]hexane framework. While the classic Sonogashira reaction often employs a copper co-catalyst, copper can also mediate other transformations. acs.org For example, copper-mediated aerobic oxidation of N-allyl enamine carboxylates has been used to synthesize 3-azabicyclo[3.1.0]hex-2-enes. acs.orgnih.gov Although this example does not directly involve the ethynyl group, it highlights the utility of copper in constructing the core bicyclic system.

In the context of oxidative processes, an enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed involving a Pd(II)/Pd(IV)-mediated oxidative cyclization of N-allyl propargylamines. doi.org This reaction, while not starting from this compound itself, forms the bicyclic ring system through a process involving an alkyne, showcasing an advanced transformation leading to this valuable scaffold. doi.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions, Diels-Alder)

The terminal alkyne of this compound can potentially act as a dipolarophile or dienophile in cycloaddition reactions.

1,3-Dipolar cycloadditions are a powerful method for constructing five-membered heterocyclic rings. The 3-azabicyclo[3.1.0]hexane framework itself is often synthesized through the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov While the provided information does not describe a direct 1,3-dipolar cycloaddition to the ethynyl group of this compound, the reverse, using a related alkyne as the dipolarophile, is a common strategy. For instance, the reaction of an azomethine ylide with methyl propiolate results in the formation of a cycloadduct. beilstein-journals.org

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile to form a six-membered ring. mnstate.edumasterorganicchemistry.com The terminal alkyne of this compound could theoretically participate as a dienophile. While specific examples of this reaction with this compound are not detailed, the general principles of the Diels-Alder reaction suggest its potential applicability for further functionalization. mnstate.edumasterorganicchemistry.com

Hydrogenation and Selective Reduction of the Alkyne Moiety

The alkyne group of this compound can be selectively reduced to either an alkene or an alkane, providing access to a wider range of derivatives. While specific protocols for the hydrogenation of this compound are not explicitly described in the provided context, general methods for alkyne reduction are well-established. For example, catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the corresponding cis-alkene. Complete reduction to the corresponding ethyl-substituted 3-azabicyclo[3.1.0]hexane can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The diastereoselective reduction of related 3-azabicyclo[3.1.0]hex-2-enes to 3-azabicyclo[3.1.0]hexanes has been achieved using sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid, suggesting that the bicyclic core is stable to certain reducing conditions. researchgate.net

Transformations of the Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane core is a rigid, strained bicyclic system that serves as a valuable scaffold in medicinal chemistry and drug design. researchgate.netresearchgate.netnih.gov Its unique three-dimensional structure allows for precise orientation of substituents, which is crucial for binding to biological targets. The inherent ring strain of the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings also provides a driving force for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. researchgate.net

Functionalization of the Bicyclic Scaffold

Functionalization of the 3-azabicyclo[3.1.0]hexane scaffold is key to modulating the pharmacological properties of molecules containing this core. nih.govresearchgate.net A primary strategy involves the direct modification of the pre-formed bicyclic system. For instance, the introduction of heteroaryl groups at the bridgehead carbon (position 1) can be achieved through advanced cross-coupling reactions. nih.gov

One notable method is the Suzuki-Miyaura cross-coupling of tertiary trifluoroborate salts derived from the azabicyclo[3.1.0]hexane core. nih.gov This reaction demonstrates compatibility with a wide array of aryl and heteroaryl bromides and chlorides, providing a modular route to 1-heteroaryl-3-azabicyclo[3.1.0]hexanes. nih.gov Additionally, the Chan-Evans-Lam (CEL) coupling offers an unprecedented method for constructing C-tertiary arylamines at the ring juncture by reacting the same trifluoroborate salts with heteroaromatic amines. nih.gov

Another approach to functionalization is through cycloaddition reactions. The 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide has been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org This method allows for the creation of complex spiro compounds where two rings share a single common atom, expanding the structural diversity available from this scaffold. beilstein-journals.org The reaction of 3-substituted and 3,3-disubstituted cyclopropenes proceeds with high diastereofacial selectivity. beilstein-journals.org

The table below summarizes examples of functionalization reactions on the 3-azabicyclo[3.1.0]hexane scaffold.

Reaction TypeReagentsProduct TypeReference
Suzuki-Miyaura CouplingTertiary trifluoroborate salt, Aryl/Heteroaryl halides, Palladium catalyst1-Heteroaryl-3-azabicyclo[3.1.0]hexanes nih.gov
Chan-Evans-Lam CouplingTertiary trifluoroborate salt, Heteroaromatic amines, Copper catalyst1-(Heteroarylamino)-3-azabicyclo[3.1.0]hexanes nih.gov
1,3-Dipolar CycloadditionCyclopropenes, Stable azomethine ylide (Protonated Ruhemann's purple)Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes beilstein-journals.org
Guanidyl ModificationAminotransferase, Amino acid ligaseGuanidyl-functionalized 1-azabicyclo[3.1.0]hexane rsc.org

Derivatization of the Nitrogen Atom within the Ring System

The nitrogen atom at the 3-position of the bicyclic system is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups that can influence the molecule's polarity, basicity, and pharmacological activity. A common and crucial strategy for synthetic manipulation is the use of protecting groups on the nitrogen. researchgate.net

The tert-butoxycarbonyl (Boc) group is frequently employed to protect the nitrogen atom. chemscene.comcymitquimica.com tert-Butyl this compound-3-carboxylate is a common intermediate where the Boc group serves to deactivate the nitrogen, preventing its interference in subsequent reactions, such as those involving the ethynyl group. chemscene.comvulcanchem.com The Boc group can be readily removed under acidic conditions. google.com Similarly, the tosyl (Ts) group is another protecting group used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. nih.govacs.org

Beyond protection, the nitrogen atom can be directly incorporated into larger molecular frameworks. For instance, the 3-azabicyclo[3.1.0]hex-3-yl moiety can be attached to a pyridine (B92270) ring, forming a class of compounds with potential applications in medicinal chemistry. google.com The nitrogen atom also plays a central role in the formation of the bicyclic system itself, often through intramolecular cyclization reactions involving a nitrogen-containing precursor. researchgate.net The table below details common derivatizations of the nitrogen atom.

Derivatization TypeReagent/GroupPurposeReference
Protectiontert-Butoxycarbonyl (Boc)Protection/Deactivation of nitrogen during synthesis chemscene.comcymitquimica.com
ProtectionTosyl (Ts)Protection of nitrogen nih.govacs.org
SubstitutionPyridine derivativesAttachment to heterocyclic systems google.com
MethylationNot specifiedSynthesis of 1-ethynyl-3-methyl-3-azabicyclo[3.1.0]hexane chemenu.com

Ring Opening and Rearrangement Pathways of Related Azabicyclo[3.1.0]hexane Systems

The strained nature of the azabicyclo[3.1.0]hexane ring system makes it susceptible to ring-opening and rearrangement reactions, which can be exploited to synthesize different heterocyclic structures. arkat-usa.org These transformations often proceed through the cleavage of one of the bonds of the strained cyclopropane ring.

A significant rearrangement pathway for 1-azabicyclo[3.1.0]hexanes involves their ring expansion to form six-membered piperidine (B6355638) rings. arkat-usa.org This process can be initiated by the formation of an intermediate bicyclic aziridinium (B1262131) salt from a 2-(halomethyl)pyrrolidine. arkat-usa.org Subsequent nucleophilic attack by a solvent molecule like dimethylsulfoxide (DMSO) on the aziridinium ion leads to the opening of the three-membered ring and the formation of a substituted piperidine. arkat-usa.org

In other related systems, such as 2-oxa-3-azabicyclo[3.1.0]hex-3-enes, rearrangements are highly dependent on the substituents present. nih.gov These unstable intermediates can undergo either a Lossen rearrangement, favored by electron-donating groups on an aryl substituent, or a formal Neber-like rearrangement, favored by electron-withdrawing groups, leading to different final products. nih.gov Another powerful tool for skeletal reorganization is the ring-rearrangement metathesis of cyclopropenes bearing an unsaturated side chain, which can lead to the formation of various heterocyclic compounds. acs.org

The following table outlines key rearrangement and ring-opening pathways.

Starting SystemKey Conditions/IntermediatesProductTransformation TypeReference
1-Azabicyclo[3.1.0]hexaneBicyclic aziridinium salt intermediate, Nucleophilic solvent (e.g., DMSO)Substituted piperidinesRing Expansion arkat-usa.org
2-Oxa-3-azabicyclo[3.1.0]hex-3-eneElectron-donating aryl substituentsProduct of Lossen rearrangementRearrangement nih.gov
2-Oxa-3-azabicyclo[3.1.0]hex-3-eneElectron-withdrawing aryl substituents3-Oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylatesRearrangement (Neber-like) nih.gov
Cyclopropenes with unsaturated side chainsMetathesis catalystsVarious heterocyclesRing-Rearrangement Metathesis acs.org

Introduction and Modification of Substituents on the Carbocyclic Ring

Modifying the carbocyclic portion of the 3-azabicyclo[3.1.0]hexane core is a fundamental strategy for creating analogues with diverse properties. researchgate.net Substituents can be introduced onto both the five-membered pyrrolidine ring and the three-membered cyclopropane ring.

A direct method for this is through cyclopropanation reactions. For example, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate allows for the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org The choice of catalyst and subsequent hydrolysis conditions dictates the stereochemical outcome. nih.gov This provides access to valuable pharmaceutical intermediates with specific three-dimensional arrangements. acs.org

Further modifications include the introduction of gem-dimethyl groups onto the cyclopropane ring, as seen in the synthesis of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. google.com The introduction of a difluoromethyl (CHF₂) group has also been achieved via the photochemical decomposition of corresponding pyrazolines. researchgate.net These examples highlight the versatility of the scaffold in accommodating a range of substituents, which is critical for fine-tuning the biological activity and pharmacokinetic properties of drug candidates. researchgate.netnih.gov

The table below provides examples of substituent introduction on the carbocyclic ring.

Reaction/MethodSubstrateReagentSubstituent IntroducedPositionReference
Dirhodium-catalyzed CyclopropanationN-Boc-2,5-dihydropyrroleEthyl diazoacetate-COOEt (Carboxylate)C-6 nih.govacs.org
Multi-step synthesisCaronic anhydride (B1165640) derivativeNot specifiedgem-Dimethyl (-CH₃, -CH₃)C-6 google.com
Photochemical DecompositionCHF₂-pyrazoline precursorUV lightDifluoromethyl (-CHF₂)Not specified researchgate.net

Synthetic Applications and Utility in Complex Chemical Synthesis

1-Ethynyl-3-azabicyclo[3.1.0]hexane as a Key Intermediate for Complex Molecules

The 3-azabicyclo[3.1.0]hexane framework is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and synthetic pharmaceuticals. evitachem.comnih.govbohrium.com The incorporation of an ethynyl (B1212043) group at the C1 position, as in this compound, significantly enhances its synthetic utility, allowing for its use as a key intermediate in the assembly of intricate molecules. researchgate.netbeilstein-journals.org

The 3-azabicyclo[3.1.0]hexane core is a foundational structural motif in a wide array of biologically active compounds. nih.gov Its derivatives have shown significant potential in drug discovery, serving as key intermediates for pharmaceuticals targeting a range of conditions. bohrium.comresearchgate.netbeilstein-journals.org For instance, compounds containing this scaffold have been investigated as antagonists of morphine-induced antinociception, histone deacetylase (HDAC) inhibitors, and opioid receptor antagonists. beilstein-journals.org

The strategic introduction of the this compound moiety into larger molecules is a key tactic for developing novel therapeutic agents. The ethynyl group serves as a versatile functional handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other metal-catalyzed reactions, enabling the covalent linkage of the bicyclic scaffold to other molecular fragments. This approach has been instrumental in the synthesis of complex inhibitors, such as those targeting NF-κB inducing kinase (NIK), a crucial enzyme in the regulation of inflammation. thieme-connect.comthieme-connect.com The synthesis of a related intermediate, 4-ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one, underscores the importance of the ethynyl group in building precursors for potent enzyme inhibitors. thieme-connect.com Furthermore, 1-heteroaryl-3-azabicyclo[3.1.0]hexanes are being explored for the treatment of neurological and psychiatric disorders by modulating the transport of biogenic amines like norepinephrine, serotonin, and dopamine. google.com

Bioactive Target/ApplicationRole of 3-Azabicyclo[3.1.0]hexane Scaffold
NF-κB Inducing Kinase (NIK) InhibitorsForms the core structure of potent and selective inhibitors. thieme-connect.com
Neurological/Psychiatric DisordersModulates neurotransmitter reuptake. google.com
Opioid Receptor AntagonistsServes as a key structural component. beilstein-journals.org
Histone Deacetylase (HDAC) InhibitorsIncorporated as a fundamental part of the inhibitor structure. beilstein-journals.org

The inherent rigidity of the 3-azabicyclo[3.1.0]hexane system is one of its most valuable attributes in medicinal chemistry. By locking the conformation of a molecule, this scaffold can lead to higher binding affinity and selectivity for its biological target. This conformational restriction reduces the entropic penalty upon binding and presents a well-defined three-dimensional structure to a receptor or enzyme active site. nih.gov

The use of this compound and its derivatives allows for the systematic exploration of chemical space by building conformationally restricted molecules. mdpi.com Researchers have successfully developed novel dipeptidyl peptidase-IV (DPP-IV) inhibitors by incorporating conformationally rigid N-substituted 3-azabicyclo[3.1.0]hexane derivatives into the P2 region of 2-cyanopyrrolidine-based compounds. nih.gov This strategy highlights how the fixed geometry of the bicyclic system can be exploited to design potent and selective enzyme inhibitors. The construction of these scaffolds is a key area of research, with various synthetic methods being developed to access these valuable structures. researchgate.net

Creation of Diverse Chemical Libraries Based on the 3-Azabicyclo[3.1.0]hexane Framework

The 3-azabicyclo[3.1.0]hexane scaffold is an excellent starting point for the generation of diverse chemical libraries for high-throughput screening and drug discovery programs. The functional groups on the bicyclic ring can be readily modified to produce a wide array of analogs. The ethynyl group of this compound is particularly amenable to diversification, allowing for the attachment of various substituents through robust chemical reactions.

The ability to further functionalize the products derived from this scaffold allows for the creation of extensive libraries of related compounds. researchgate.net This approach provides rapid access to derivatives that can be screened for improved potency, selectivity, and pharmacokinetic properties. The unique bicyclic framework and its enhanced reactivity make it a valuable component for enriching chemical libraries with novel, three-dimensional structures. chemimpex.com

Strategies for Late-Stage Diversification of Advanced Intermediates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in the synthetic sequence. This approach avoids the need for de novo synthesis for each new analog, thereby accelerating the drug discovery process. researchgate.net The 3-azabicyclo[3.1.0]hexane framework is well-suited for LSF strategies.

Various methods have been developed to introduce new functional groups onto the 3-azabicyclo[3.1.0]hexane core, enabling the rapid diversification of advanced intermediates. researchgate.net For example, halogenation-induced rearrangements of enynone precursors can lead to skeletal diversification and facilitate late-stage functionalization for structure-activity relationship (SAR) studies. evitachem.com The ability to perform site-selective transformations on complex natural products and drug candidates containing this scaffold provides an efficient means to generate novel derivatives with potentially improved biological activity. researchgate.net

Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed as both a chiral building block and a chiral auxiliary in asymmetric synthesis.

Significant progress has been made in the enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net For example, palladium-catalyzed asymmetric cyclization reactions have been developed to construct chiral 3-azabicyclo[3.1.0]hexanes with excellent enantioselectivity. researchgate.net In other approaches, a chiral sulfinyl group has been used as a chiral auxiliary to direct the stereochemical outcome of reactions, leading to the formation of optically active 3-azabicyclo[3.1.0]hexane products. researchgate.net Furthermore, highly diastereo- and enantioselective copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with cyclopropenes have been reported for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives bearing multiple contiguous stereocenters. nih.gov These asymmetric methods provide access to specific stereoisomers of this compound and related compounds, which are crucial for the development of stereochemically defined drugs.

Asymmetric Synthesis MethodCatalyst/AuxiliaryOutcome
5-exo-trig Cyclization/Cyclopropanation/CarbonylationPalladium CatalystAccess to chiral 3-azabicyclo[3.1.0]hexanes with excellent enantioselectivity. researchgate.net
C-H Bond InsertionS-chiral p-tolylsulfinyl groupSynthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.net
1,3-Dipolar CycloadditionCu(CH₃CN)₄BF₄/Ph-Phosferrox complexSynthesis of 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers. nih.gov
Reductive Amination/CyclizationCp*Ir-catalystEnantioselective approach to 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

Computational and Theoretical Studies on 1 Ethynyl 3 Azabicyclo 3.1.0 Hexane Systems

Elucidation of Reaction Mechanisms

Theoretical calculations have been instrumental in mapping the complex reaction landscapes that lead to the formation of the 3-azabicyclo[3.1.0]hexane core. These studies clarify the step-by-step processes of bond formation and breaking, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of reactions that construct the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.com Researchers have employed DFT calculations to explore various synthetic routes, including 1,3-dipolar cycloadditions and transition-metal-catalyzed cycloisomerizations. beilstein-journals.orgacs.org

One of the primary methods for synthesizing the 3-azabicyclo[3.1.0]hexane framework is the [3+2] cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.orgbeilstein-archives.org DFT studies, for instance at the M11/cc-pVDZ level of theory, have been used to thoroughly investigate the mechanism of these cycloadditions. beilstein-journals.orgbeilstein-archives.org These calculations have revealed that the reactions are typically HOMO(cyclopropene)-LUMO(ylide) controlled, categorizing them as inverse electron-demand 1,3-dipolar cycloadditions. beilstein-journals.orgbeilstein-archives.org Similarly, DFT calculations were used to confirm a concerted reaction pathway over a stepwise one in the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,3-enynes to form related polysubstituted pyrrolidines. nih.gov

Gold-catalyzed cycloisomerization reactions also serve as a pathway to bicyclic systems, and DFT has been used to explore the effects of counterions on chemoselectivity. acs.org For example, in the cycloisomerization of o-(alkynyl)styrenes, calculations showed how different counterions (SbF₆⁻ vs. OTs⁻) direct the reaction toward either a 1,2-H shift or an elimination pathway. acs.org While this specific substrate differs from those directly forming 1-ethynyl-3-azabicyclo[3.1.0]hexane, the principles of how metal catalysts and their associated ligands and counterions orchestrate complex bond reorganizations are broadly applicable. An enantioselective one-pot synthesis involving an allylic substitution followed by a palladium-catalyzed oxidative cyclization has also been proposed, with a plausible mechanism involving distinct catalytic cycles. doi.org

Table 1: Summary of DFT Studies on Reaction Pathways for 3-Azabicyclo[3.1.0]hexane Synthesis
Reaction TypeComputational MethodKey FindingsReference
1,3-Dipolar CycloadditionM11/cc-pVDZReaction is HOMO(cyclopropene)-LUMO(ylide) controlled (inverse electron-demand). The process is kinetically controlled. beilstein-journals.orgbeilstein-archives.org
Cu(I)-Catalyzed 1,3-Dipolar CycloadditionDFT CalculationsA concerted mechanism is favored over a stepwise pathway for the formation of the heterocyclic core. nih.gov
Gold(I)-Catalyzed CycloisomerizationDFT (B3LYP)Counterions play a crucial role in determining the reaction pathway (chemoselectivity). acs.org
Pd-Catalyzed Oxidative CyclizationNot specifiedProposed one-pot mechanism involving organocatalyzed allylic substitution followed by Pd(II)/Pd(IV) cyclization. doi.org

A critical aspect of mechanistic elucidation is the identification and characterization of transient species like transition states and reaction intermediates. Computational studies have successfully located these high-energy structures along the reaction coordinate for the formation of the 3-azabicyclo[3.1.0]hexane system.

In the 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes, DFT calculations have been used to determine the transition-state energies. beilstein-journals.org These calculations are crucial for understanding the high diastereoselectivity observed experimentally, as the relative energies of the competing transition states (leading to exo or endo products) dictate the product distribution. beilstein-journals.org The transition states are found to be highly organized, cyclic structures. beilstein-journals.orgbeilstein-archives.org

For metal-catalyzed reactions, the nature of the intermediates is often more complex. In gold-catalyzed cycloisomerizations, DFT calculations have helped to identify and characterize various organogold intermediates. acs.org The study of these intermediates is essential for explaining how the catalyst facilitates the reaction and why different products are formed under different conditions. acs.org Similarly, in platinum- and gold-catalyzed 1,5-enyne cycloisomerization leading to the related bicyclo[3.1.0]hexane motif, DFT calculations provided insights into transition states and intermediates that are difficult to detect experimentally, revealing the structural factors that control selectivity. figshare.com In the enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes, a proposed mechanism outlines several key intermediates, including an ammonium (B1175870) enolate from the initial organocatalyzed step and a vinylpalladium(II) species in the subsequent oxidative cyclization. doi.org

Rationalization and Prediction of Stereochemical Outcomes

The 3-azabicyclo[3.1.0]hexane scaffold contains multiple stereocenters, making stereoselectivity a critical challenge in its synthesis. Computational chemistry offers powerful tools to both explain the origins of observed stereoselectivity and predict the outcomes of new reactions.

High diastereoselectivity is a hallmark of many synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgnih.govrsc.org Computational analysis, primarily through DFT, has been pivotal in rationalizing these outcomes. By calculating the energies of the diastereomeric transition states, researchers can predict which product isomer will be favored.

For instance, in the 1,3-dipolar cycloaddition of azomethine ylides to 3-substituted cyclopropenes, the reaction often proceeds with complete diastereofacial stereoselectivity, forming only one of two possible diastereomers. beilstein-journals.orgbeilstein-archives.org DFT calculations of the transition-state energies for the approach of the ylide to either face of the cyclopropene (B1174273) have confirmed that one pathway is significantly lower in energy, consistent with the experimental observation of a single diastereomer. beilstein-journals.org In Pt- and Au-catalyzed cycloisomerization of enynes, distortion/interaction analyses revealed that the favored transition state benefits from stronger hydrogen bonding, C-H···π interactions, and reduced steric repulsion. figshare.com Similarly, Cu(I)-catalyzed cycloadditions have been shown to yield products with excellent diastereomeric ratios (up to >20:1 dr). nih.gov

Table 2: Examples of Computationally Analyzed Diastereoselectivity
ReactionComputational FindingObserved OutcomeReference
1,3-Dipolar Cycloaddition of Azomethine Ylide to CyclopropeneTransition state energies for the two diastereomeric pathways are significantly different.High diastereofacial selectivity, often forming a single diastereomer. beilstein-journals.orgbeilstein-archives.org
Pt-Catalyzed Enyne CycloisomerizationThe favored transition state exhibits stronger non-covalent interactions and less steric strain.Good control of diastereoselectivity. figshare.com
Dirhodium(II)-Catalyzed CyclopropanationChoice of catalyst and conditions allows access to either the exo or endo diastereomer.Highly diastereoselective formation of either exo or endo isomers (>20:1 dr). nih.gov

Achieving high enantioselectivity requires a chiral influence, typically from a catalyst or auxiliary. Computational modeling of the interactions between the chiral catalyst and the substrate in the transition state is key to understanding and predicting the enantiomeric outcome.

In the enantioselective synthesis of 3-azabicyclo[3.1.0]hexanes, chiral ligands are crucial. For example, a one-pot synthesis utilizing a chiral spiro bis(isoxazoline) (SPRIX) ligand with a palladium catalyst achieved high enantioselectivity (up to 90% ee). doi.org The role of such ligands is to create a chiral pocket around the metal center, which forces the substrate to approach and react in a specific orientation, leading to the preferential formation of one enantiomer. Computational models can be built to visualize these catalyst-substrate complexes and calculate the energies of the competing pathways leading to the (R) and (S) products. The small energy difference between these pathways determines the enantiomeric excess. rsc.org

General computational pipelines have been developed to predict enantioselectivity by systematically generating and evaluating numerous conformers of transition states, moving beyond simple, intuition-based models. rsc.orgarxiv.org These data-driven approaches can be applied to diverse catalytic systems. nih.gov For instance, a combined experimental and computational study on a chiral zeolite catalyst (GTM-3) used DFT+D methods to explain the origin of its enantioselectivity. nih.gov The calculations suggested that the two enantiomers of the substrate bind in different orientations within the chiral pores of the zeolite, forcing them to follow different reaction mechanisms (Sₙ1 vs. Sₙ2), which ultimately leads to the observed enantioselectivity. nih.gov Such detailed mechanistic understanding derived from computation is vital for the rational design of new and improved asymmetric catalysts for the synthesis of specific enantiomers of compounds like this compound.

Conformational Analysis of the Bicyclic Scaffold

The three-dimensional shape, or conformation, of the 3-azabicyclo[3.1.0]hexane scaffold is fundamental to its chemical and biological properties. The fused cyclopropane (B1198618) ring introduces significant conformational rigidity compared to a simple pyrrolidine (B122466) ring. mdpi.comnih.gov

Computational modeling, in conjunction with experimental data from Nuclear Overhauser Effect (NOE) spectroscopy and NMR coupling constants, has been used to determine the preferred conformation of the 3-azabicyclo[3.1.0]hexane system. acs.org These studies have shown that the bicyclic system predominantly adopts a flattened boat conformation. acs.org This constrained geometry is a key feature of this structural motif and is often exploited in medicinal chemistry to design molecules that bind to biological targets with high affinity and selectivity by reducing the entropic penalty upon binding. unife.it The rigidity of the scaffold ensures that the substituents are held in well-defined spatial orientations, which is critical for precise interactions with protein binding sites.

Molecular Modeling for Structure-Reactivity Relationships

Geometric and Electronic Effects of the Ethynyl (B1212043) Substituent:

The introduction of a linear, sp-hybridized ethynyl group at the C1 bridgehead position of the 3-azabicyclo[3.1.0]hexane core induces significant geometric and electronic perturbations. Computational models can precisely quantify these changes. For instance, the C1-C6 and C1-C5 bond lengths of the cyclopropane ring are expected to be influenced by the electron-withdrawing nature of the alkyne. This can lead to a redistribution of strain within the bicyclic system.

DFT calculations are particularly well-suited for mapping the electron density distribution and calculating molecular electrostatic potential (MEP) surfaces. For this compound, the MEP would likely show a region of high electron density (negative potential) around the nitrogen atom and the π-system of the ethynyl group, indicating their nucleophilic and Lewis basic character. Conversely, regions of lower electron density (positive potential) would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis:

The reactivity of this compound in various reactions, particularly cycloadditions, can be rationalized using Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of chemical reactivity.

HOMO: The HOMO is anticipated to be localized primarily on the nitrogen atom and the ethynyl π-bond, suggesting that the molecule would act as a nucleophile or a diene/dipolarophile in cycloaddition reactions at these sites.

LUMO: The LUMO is likely to be distributed across the C-N bonds and the antibonding orbitals of the ethynyl group. The energy of the LUMO indicates the molecule's ability to accept electrons, for instance, in reactions with nucleophiles.

Computational studies on related 3-azabicyclo[3.1.0]hexane derivatives have demonstrated that the stereoselectivity of cycloaddition reactions can be accurately predicted by analyzing the transition state energies, which are governed by HOMO-LUMO interactions. nih.govchemrxiv.org For this compound, similar computational approaches could predict the facial selectivity of incoming reactants.

Hypothetical Calculated Structural and Electronic Data:

While specific experimental or calculated data for this compound is not publicly available, the following tables provide illustrative examples of the types of data that would be generated from DFT calculations (e.g., at the B3LYP/6-31G* level of theory). These values are based on known data for parent structures like cyclopropane, pyrrolidine, and substituted alkynes.

Table 1: Hypothetical Calculated Geometric Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC1-C≡CH~ 1.21 Å
C≡C-H~ 1.06 Å
C1-C6~ 1.52 Å
C1-C5~ 1.52 Å
C5-C6~ 1.50 Å
C2-N3~ 1.47 Å
N3-C4~ 1.47 Å
Bond AngleC5-C1-C6~ 59.5°
C2-N3-C4~ 108.0°
Dihedral AngleH-C5-C6-H~ 115.0° (exo)

Table 2: Hypothetical Calculated Electronic Properties for this compound

PropertyHypothetical Value
Dipole Moment~ 2.5 D
HOMO Energy~ -6.5 eV
LUMO Energy~ 1.2 eV
HOMO-LUMO Gap~ 7.7 eV
Mulliken Charge on N3~ -0.4 e
Mulliken Charge on C1~ +0.1 e

Reactivity Descriptors:

Further computational analysis can yield various reactivity descriptors that provide a more quantitative understanding of the structure-reactivity relationship. These can include:

Global Hardness and Softness: These parameters, derived from the HOMO-LUMO energies, indicate the molecule's resistance to change in its electron distribution. A smaller HOMO-LUMO gap would suggest higher reactivity (softness).

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule by analyzing the change in electron density upon the addition or removal of an electron. For this compound, the nitrogen atom and the terminal acetylenic carbon would be expected to have high values for nucleophilic attack, while the bridgehead carbons might be more susceptible to electrophilic attack.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane framework are central to unlocking the potential of its derivatives. Future research will undoubtedly focus on creating more efficient and selective catalytic systems. While palladium-catalyzed reactions, such as the Sonogashira coupling, are employed for introducing the ethynyl (B1212043) group, there is a continuous drive to develop catalysts that offer improved performance and broader applicability. nih.govwikipedia.org

One promising avenue is the design of advanced palladium catalysts. The development of specialized ligands, particularly bulky dialkylbiarylphosphines, has already been shown to enhance the efficiency of cross-coupling reactions. nih.gov Future efforts will likely concentrate on creating even more sophisticated ligand architectures to further improve reaction rates, expand the substrate scope, and increase functional group tolerance, especially for complex molecules. bohrium.com

Beyond palladium, research into alternative metal catalysts is gaining traction. bohrium.com Catalytic systems based on rhodium, copper, and silver have shown promise in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.netnih.govacs.org For instance, dirhodium(II) catalysts have been used effectively in the cyclopropanation of N-Boc-2,5-dihydropyrrole with low catalyst loadings. nih.gov Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes represents another innovative approach to constructing the 3-aza-bicyclo[3.1.0]hexane skeleton. acs.org Furthermore, the development of nickel-catalyzed Sonogashira couplings could provide a more cost-effective and sustainable alternative to palladium-based systems. wikipedia.org

The following table summarizes some of the promising catalytic systems for the synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane scaffold:

Catalyst SystemReaction TypePotential Advantages
Palladium with specialized phosphine (B1218219) ligandsSonogashira Coupling, C-H functionalizationHigh efficiency, broad scope, high selectivity nih.govresearchgate.net
Rhodium(II) carboxylatesCyclopropanationLow catalyst loadings, high diastereoselectivity nih.gov
Silver(I) saltsOxidative CyclopropanationAtom economical, oxidant-free acs.org
Copper(I) salts (as co-catalyst)Sonogashira CouplingEnhances reaction rates wikipedia.org
Nickel complexesSonogashira CouplingCost-effective alternative to palladium wikipedia.org

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. jocpr.comastrazeneca.commdpi.com For a molecule like 1-Ethynyl-3-azabicyclo[3.1.0]hexane, future research will prioritize the development of more environmentally benign and sustainable synthetic methods.

A key area of focus is the use of alternative energy sources to drive chemical reactions. Photocatalytic and electrochemical methods are emerging as powerful tools for the synthesis of complex molecules under mild conditions. bohrium.com These techniques can often replace hazardous reagents and reduce energy consumption. astrazeneca.com Visible-light-mediated catalysis, for example, allows for the construction of crucial molecular building blocks at low temperatures using safer reagents. astrazeneca.com

The development of catalyst-free and multi-component reactions (MCRs) is another significant trend in green chemistry. acs.orgfao.org MCRs are particularly attractive as they can generate molecular complexity in a single step from simple starting materials, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. acs.org A notable example is the three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water to produce 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the potential for catalyst-free synthesis in an environmentally friendly solvent. acs.orgfao.org

The exploration of greener reaction media is also a critical aspect of sustainable synthesis. nih.gov Water, supercritical CO2, and bio-based solvents are being investigated as replacements for traditional volatile organic solvents, which are often toxic and difficult to dispose of. jocpr.com

Future sustainable approaches for the synthesis of this compound and its derivatives will likely involve a combination of these strategies:

Green Chemistry ApproachDescriptionPotential Benefits
Photocatalysis Using light to initiate chemical reactions.Mild reaction conditions, reduced use of hazardous reagents. bohrium.comastrazeneca.com
Electrochemistry Using electricity to drive chemical transformations.High selectivity, avoids stoichiometric oxidants/reductants. bohrium.com
Multi-component Reactions Combining three or more reactants in a single step.Increased efficiency, reduced waste, high atom economy. acs.orgfao.org
Catalyst-free Reactions Reactions that proceed without a catalyst.Reduced cost, simplified purification. acs.orgfao.org
Green Solvents Use of water, supercritical fluids, or bio-solvents.Reduced environmental impact, improved safety. jocpr.comnih.gov

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The strained bicyclo[3.1.0]hexane ring system, combined with the reactive ethynyl group, suggests that this compound may exhibit unique and unexplored chemical reactivity. Future research will aim to uncover these novel transformations, leading to new synthetic applications.

One area of interest is the exploration of dearomative cycloaddition reactions. Recent studies have shown that bicyclic aza-arenes can undergo ortho-selective intermolecular photocycloadditions with bicyclo[1.1.0]butanes to construct C(sp³)-rich bicyclo[2.1.1]hexanes. nih.gov Investigating similar dearomative transformations involving the 3-azabicyclo[3.1.0]hexane core could lead to the synthesis of novel three-dimensional molecular scaffolds.

The unique steric and electronic properties of the bridgehead amine in bicyclic systems can also lead to exceptional reactivity. nih.gov The specific geometry of the 3-azabicyclo[3.1.0]hexane system could influence the nucleophilicity and basicity of the nitrogen atom, potentially enabling reactions that are not observed in less constrained amines.

Furthermore, the interplay between the strained ring and the ethynyl group could give rise to unusual rearrangement reactions. For example, dirhodium(II) catalyzed reactions of enoldiazoacetates with nitrile oxides have been shown to produce either 5-arylaminofuran-2(3H)-ones or 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates, depending on the substituents on the nitrile oxide. nih.gov This highlights the potential for substrate-dependent divergent outcomes in reactions involving the azabicyclo[3.1.0]hexane framework.

Future research in this area could focus on:

[2π + 2σ] Photocycloadditions: Exploring the reaction of the bicyclic core with various unsaturated partners. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating the stability of the bicyclic system under different reaction conditions to uncover novel rearrangement pathways. nih.gov

Functionalization of the Bridgehead Position: Exploring the reactivity of the C1 position bearing the ethynyl group.

Domino Reactions: Designing sequential reactions that leverage the reactivity of both the bicyclic core and the ethynyl group.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical discoveries from the laboratory to industrial-scale production often presents significant challenges. Flow chemistry and automated synthesis platforms offer powerful solutions for overcoming these hurdles by enabling safer, more efficient, and scalable chemical manufacturing. nih.govnih.govacs.org

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch reactor, offers numerous advantages. nih.gov These include precise control over reaction parameters such as temperature and pressure, enhanced mixing, and improved safety when handling hazardous reagents or highly exothermic reactions. nih.govacs.org For the synthesis of this compound, which may involve reactive intermediates or energetic transformations, flow chemistry can provide a much safer and more reproducible manufacturing process. thalesnano.com

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of new chemical reactions. youtube.com These systems can autonomously perform a large number of experiments, varying reaction conditions to rapidly identify the optimal parameters for a given transformation. thalesnano.com This high-throughput screening capability can significantly reduce the time and resources required for process development. The integration of artificial intelligence with these robotic platforms can further streamline synthesis planning and execution. youtube.com

The application of these technologies to the synthesis of this compound could involve:

TechnologyApplication in the Synthesis of this compound
Flow Chemistry - Safer handling of reactive intermediates and reagents.- Precise control over reaction conditions for improved yield and selectivity.- Facile scaling from laboratory to production quantities. nih.govnih.govacs.org
Automated Synthesis - Rapid screening of catalysts, ligands, and reaction conditions.- High-throughput synthesis of derivatives for structure-activity relationship studies.- Generation of reusable and reliable synthetic recipes. thalesnano.comyoutube.com

The convergence of these emerging research avenues promises to significantly advance our understanding and utilization of this compound. The development of novel catalysts and sustainable synthetic methods will provide more efficient and environmentally friendly access to this compound, while the exploration of its unique reactivity will open doors to new chemical space. Finally, the integration of flow chemistry and automation will pave the way for its scalable and safe production, ultimately enabling its application in various fields of chemical science.

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